molecular formula C18H19N3O2 B13362470 4-Acridinecarboxamide, 9,10-dihydro-N-(2-(dimethylamino)ethyl)-9-oxo- CAS No. 103554-58-1

4-Acridinecarboxamide, 9,10-dihydro-N-(2-(dimethylamino)ethyl)-9-oxo-

Katalognummer: B13362470
CAS-Nummer: 103554-58-1
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: PYNUPZKQDKYVMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the acridinecarboxamide family, characterized by a planar tricyclic acridine core modified with a carboxamide side chain. The structure includes a 9,10-dihydro-9-oxoacridine moiety, which stabilizes the aromatic system, and a dimethylaminoethyl group attached via the carboxamide linkage.

The compound’s synthesis involves converting 9(10H)acridone-4-carboxylic acid to 9-chloroacridine-4-carbonyl chloride, followed by reaction with N,N-dimethylethylenediamine. The absence of methoxy or other substituents on the acridine core distinguishes it from more complex derivatives like Elacridar .

Eigenschaften

CAS-Nummer

103554-58-1

Molekularformel

C18H19N3O2

Molekulargewicht

309.4 g/mol

IUPAC-Name

N-[2-(dimethylamino)ethyl]-9-oxo-10H-acridine-4-carboxamide

InChI

InChI=1S/C18H19N3O2/c1-21(2)11-10-19-18(23)14-8-5-7-13-16(14)20-15-9-4-3-6-12(15)17(13)22/h3-9H,10-11H2,1-2H3,(H,19,23)(H,20,22)

InChI-Schlüssel

PYNUPZKQDKYVMH-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCNC(=O)C1=CC=CC2=C1NC3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Acridine Core

The initial step involves synthesizing the acridine nucleus, often achieved through the Jourdan-Ullmann reaction . This method condenses anthranilic acids with methyl 2-iodobenzoates to form 9-oxo-9,10-dihydroacridine-4-carboxylic acids:

Anthranilic acid + Methyl 2-iodobenzoate → 9-oxo-9,10-dihydroacridine-4-carboxylic acid

This reaction proceeds via cyclization facilitated by copper catalysis, with the iodine substituent acting as a leaving group, enabling the formation of the acridine ring system (as described in patent EP0934277B1).

Ester Hydrolysis and Activation

The ester group in the cyclized product can be hydrolyzed under basic conditions to generate the free carboxylic acid, which is crucial for subsequent amidation steps:

Ester + Base (e.g., NaOH) → Carboxylic acid

This hydrolysis step is often performed in aqueous alcohols like methanol or ethanol.

Amide Formation via Coupling Agents

The carboxylic acid intermediate is then coupled with an appropriate amine, specifically 2-(dimethylamino)ethylamine , using coupling agents such as 1,1'-carbonyldiimidazole (CDI) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This step yields the target 4-Acridinecarboxamide, 9,10-dihydro-N-(2-(dimethylamino)ethyl)-9-oxo- :

Carboxylic acid + 2-(dimethylamino)ethylamine + CDI → Amide

This process is supported by the patent literature, which emphasizes the importance of mild reaction conditions to prevent degradation of the acridine core.

Stepwise Synthesis via Oxidation, Reduction, and Cyclization

Synthesis of the Precursor

A multi-step approach involves:

Formation of the Acridine Derivative

The cyclization step is performed by treating the intermediate with BF₃ in an appropriate solvent (e.g., dichloromethane), leading to the formation of the acridine ring system as a tetrafluoroborate salt. This salt can then be converted into the free amide form by treatment with inorganic bases like sodium hydroxide or potassium carbonate.

Introduction of the Dimethylaminoethyl Group

The final step involves nucleophilic substitution or amidation with 2-(dimethylamino)ethylamine , often under mild heating or reflux conditions, to afford the target compound.

Alternative Routes: Ullmann Coupling and Direct Amination

An alternative method involves Ullmann coupling of suitable halogenated aromatic precursors, followed by direct amination:

This route is supported by prior art patents and literature emphasizing copper catalysis and nucleophilic substitution strategies.

Summary of Key Reaction Conditions and Reagents

Step Reagents & Conditions Purpose References
Cyclization Methyl 2-iodobenzoate, anthranilic acid, Cu catalyst Ring formation
Hydrolysis NaOH or KOH, aqueous Ester to acid
Coupling CDI or EDC, 2-(dimethylamino)ethylamine Amide formation
Oxidation Mild oxidants (e.g., PCC) Aldehyde formation
Reduction NaBH₄ Alcohol to aldehyde
Cyclization BF₃·Et₂O, dichloromethane Acridine ring closure
Final amination Reflux with amine Target compound synthesis ,

In-Depth Research Findings and Notes

  • The Ullmann reaction remains a cornerstone for synthesizing acridine derivatives, especially when coupled with subsequent functionalization steps.
  • Hydrolysis and amidation are critical for introducing the carboxamide group with high specificity, often facilitated by coupling agents that minimize side reactions.
  • Oxidation-reduction sequences enable precise control over oxidation states, essential for obtaining the desired 9-oxo and dihydro functionalities.
  • Cyclization conditions are optimized by using Lewis acids like BF₃·Et₂O, which promote ring closure without over-oxidation or degradation.
  • The synthesis pathway can be tailored to produce various derivatives by modifying substituents on the aromatic rings or side chains, as indicated in patent EP0494623A1 and related literature.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 9,10-dihydro positions.

    Reduction: Reduction reactions can be used to modify the 9-oxo group.

    Substitution: The dimethylaminoethyl side chain can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling reagents: EDCI, DCC for amide bond formation.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various hydroxy or amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules and as a reagent in various organic reactions.

Biology

Due to its ability to intercalate into DNA, it can be used in studies of DNA-binding properties and as a potential anticancer agent.

Medicine

Its potential as an anticancer agent makes it of interest in medicinal chemistry for the development of new therapeutic drugs.

Industry

In industry, it might be used in the synthesis of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Acridinecarboxamide, 9,10-dihydro-N-(2-(dimethylamino)ethyl)-9-oxo- likely involves intercalation into DNA, disrupting the DNA structure and inhibiting replication and transcription. This can lead to cell cycle arrest and apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Elacridar (GF120918)

Structural Features :

  • Core: 9,10-Dihydro-5-methoxy-9-oxoacridine-4-carboxamide.
  • Side Chain: Tetrahydroisoquinolinylethylphenyl group. Key Differences:
  • The 5-methoxy group in Elacridar enhances lipophilicity and DNA intercalation strength compared to the unsubstituted acridine in the target compound .
  • The tetrahydroisoquinoline side chain in Elacridar provides stronger inhibition of P-glycoprotein (P-gp), a key MDR mediator, due to its bulkier cationic moiety . Activity: Elacridar is 100-fold more potent than verapamil in reversing MDR in vitro, attributed to its optimized side chain and methoxy substitution .

9-Amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide

Structural Features :

  • Core: 9-Aminoacridine-4-carboxamide.
  • Side Chain: Morpholinylethyl group.
    Key Differences :
  • The morpholino group enables hydrogen bonding with DNA’s phosphate backbone and guanine O6, unlike the dimethylaminoethyl group, which relies on electrostatic interactions .
  • The 9-amino substitution enhances DNA intercalation but reduces MDR reversal activity compared to the 9-oxo group in the target compound .

N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA)

Structural Features :

  • Core: Acridine-4-carboxamide.
  • Side Chain: Dimethylaminoethyl group (same as target compound). Key Differences:
  • DACA lacks the 9,10-dihydro-9-oxo modification, resulting in a fully aromatic acridine core. This increases planarity and DNA intercalation strength but reduces metabolic stability .
    Activity : DACA exhibits dual topoisomerase I/II inhibition (IC50 = 0.8 µM for Topo II) but lower MDR reversal efficacy compared to Elacridar .

Structural-Activity Relationship (SAR) Analysis

Feature Target Compound Elacridar DACA Morpholino Derivative
Core Substitution 9-Oxo 5-Methoxy, 9-Oxo None 9-Amino
Side Chain Dimethylaminoethyl Tetrahydroisoquinolinylethyl Dimethylaminoethyl Morpholinylethyl
DNA Binding Moderate Strong Strong Strong (H-bonding)
MDR Reversal Moderate High Low Low
Topo Inhibition Not reported Not primary High None

Key Observations :

  • The 9-oxo group stabilizes the acridine core without compromising intercalation, balancing metabolic stability and activity .
  • Cationic side chains (e.g., dimethylaminoethyl) improve solubility and P-gp binding, but bulkier groups (e.g., tetrahydroisoquinoline) significantly enhance MDR reversal .
  • Methoxy substitutions (e.g., in Elacridar) optimize lipophilicity for membrane penetration, critical for intracellular targets like P-gp .

Biologische Aktivität

4-Acridinecarboxamide, 9,10-dihydro-N-(2-(dimethylamino)ethyl)-9-oxo- (commonly referred to as DACA), is a compound that has garnered attention for its potential anticancer properties. It belongs to the acridine family, known for their diverse biological activities, particularly in cancer therapy. This article reviews the biological activity of DACA, focusing on its mechanisms of action, pharmacokinetics, and clinical implications.

  • Molecular Formula : C18H19N3O2
  • Molecular Weight : 315.4 g/mol
  • CAS Number : 103554-58-1

DACA’s structure includes an acridine core that is modified with a carboxamide group and a dimethylaminoethyl side chain, which is critical for its biological activity.

DACA functions primarily as an anticancer agent through several mechanisms:

  • Topoisomerase Inhibition : DACA has been shown to inhibit both topoisomerase I and II, enzymes crucial for DNA replication and repair. This inhibition leads to DNA damage, preventing cancer cell proliferation .
  • DNA Intercalation : The acridine moiety allows DACA to intercalate into DNA strands, disrupting the normal function of the genetic material and leading to cell death .
  • Metabolism and Clearance : Studies indicate that DACA is metabolized by aldehyde oxidase (AO), with significant inter-species variations observed in its metabolism. Human liver preparations showed lower intrinsic clearance compared to rodent models, suggesting the need for careful consideration in preclinical studies .

Biological Activity and Efficacy

DACA has demonstrated notable biological activity against various cancer cell lines:

  • Cytotoxicity Studies : In vitro assays have shown that DACA exhibits cytotoxic effects across multiple cancer types. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) were reported at approximately 474 nM against CCRF-CEM cells .
  • Cell Cycle Arrest : DACA treatment has been associated with cell cycle arrest in cancer cells, particularly in the G2/M phase, leading to apoptosis .

Table 1: Summary of Cytotoxicity Data for DACA

Cell LineIC50 (µM)Mechanism of Action
CCRF-CEM0.474Topoisomerase inhibition
HL-601.3DNA intercalation
A27807.7Induction of apoptosis

Case Studies and Clinical Trials

DACA is currently undergoing clinical evaluation for its effectiveness against various cancers:

  • Clinical Trials : Initial trials have focused on solid tumors, including melanoma and brain tumors. While early results are promising, further studies are needed to establish efficacy and safety profiles .
  • Combination Therapy : Research indicates that DACA may be effective when used in combination with other chemotherapeutic agents to overcome multidrug resistance in cancer treatments .

Q & A

How can researchers optimize the synthesis of 4-Acridinecarboxamide derivatives for improved yield?

Basic Research Question
Optimizing synthesis involves selecting coupling reagents, solvents, and reaction conditions. Evidence from synthesis protocols indicates that 4-acridinecarboxamide derivatives are typically synthesized via carbodiimide-mediated coupling. For example, a mixture of 9,10-dihydro-5-methoxy-9-oxo-4-acridinecarboxylic acid, 1-hydroxybenzotriazole (HOBt), and dicyclohexylcarbodiimide (DCC) in DMF at room temperature for 16 hours achieves moderate yields . Adjusting stoichiometric ratios (e.g., 1:1 molar ratio of acid to amine intermediates) and using polar aprotic solvents like DMF enhances reaction efficiency. Post-reaction purification via filtration and column chromatography is critical to isolate the target compound .

What analytical methods are recommended for quantifying 4-Acridinecarboxamide in biological matrices?

Basic Research Question
High-performance liquid chromatography (HPLC) with UV detection is widely used for plasma quantification. A validated method involves reverse-phase C18 columns, mobile phases combining acetonitrile and phosphate buffer (pH 3.0), and detection at 254 nm. Solid-phase extraction (SPE) using C18 cartridges ensures >90% recovery from plasma samples . For structural confirmation, LC-MS with electrospray ionization (ESI) provides accurate mass data, particularly for metabolites .

What in vitro models are used to assess multidrug resistance (MDR) reversal by 4-Acridinecarboxamide derivatives?

Basic Research Question
The CHRC/5 Chinese hamster ovary cell line, which overexpresses P-glycoprotein (P-gp), is a standard model. Compounds are co-administered with cytotoxic agents (e.g., doxorubicin), and IC50 reductions are measured. Structure-activity relationship (SAR) studies highlight that derivatives with a dimethoxybenzyl or phenethylamine side chain exhibit 100-fold higher potency than verapamil in reversing MDR . Dose-response curves and efflux inhibition assays using fluorescent substrates (e.g., rhodamine-123) validate P-gp modulation .

How do structural modifications at the 5-position influence DNA binding kinetics and topoisomerase II poisoning?

Advanced Research Question
X-ray crystallography of DNA-drug complexes reveals that 5-substituents (e.g., -F, -Cl) enhance stacking interactions with cytosine in CpG dinucleotides, reducing dissociation rates by 3-fold . Substituents like phenyl groups alter base-pair twist angles, increasing unwinding at CpG steps by 8–12°, which stabilizes the topoisomerase II-DNA cleavage complex . Stopped-flow kinetic studies show nonpolar 5-substituents prolong DNA binding (t1/2 > 30 minutes), correlating with 4-fold higher cytotoxicity in leukemia cell lines .

What is the molecular basis for the enhanced cytotoxicity of 5-substituted derivatives?

Advanced Research Question
The 5-substituent’s electronic and steric properties dictate intercalative binding. For example, 5-fluoro derivatives form a hydrogen bond between the carboxamide NH and guanine O6 via a bridging water molecule, stabilizing the DNA complex . In contrast, bulky 5-phenyl groups induce conformational strain in the DNA minor groove, disrupting topoisomerase II-mediated religation. This "poisoning" mechanism is confirmed by plasmid relaxation assays, where 5-substituted derivatives increase linear DNA accumulation by >50% compared to unsubstituted analogs .

How can contradictory data regarding the dimethylaminoethyl side chain’s role in intercalation be resolved?

Advanced Research Question
Crystallographic studies of morpholino vs. dimethylaminoethyl derivatives show divergent side-chain interactions. The dimethylaminoethyl group partially occupies the major groove, with its protonated nitrogen near guanine N7/O6, stabilizing DNA binding via electrostatic interactions . However, morpholino derivatives exhibit disorder in the side chain, reducing contact with DNA . Contradictions arise from varying experimental conditions (e.g., pH, ionic strength). Molecular dynamics simulations (MD) at physiological pH (7.4) and 150 mM NaCl can reconcile these discrepancies by modeling side-chain flexibility and hydration effects .

What strategies validate the role of acridinecarboxamides as topoisomerase II poisons?

Advanced Research Question
In vitro topoisomerase II decatenation assays using kinetoplast DNA (kDNA) demonstrate drug-induced DNA cleavage. For instance, 9-amino-DACA increases cleavable complex formation by 2-fold at 10 μM . Electrophoretic mobility shift assays (EMSAs) and surface plasmon resonance (SPR) quantify binding affinities (Kd ~ 10⁻⁷ M), while single-molecule magnetic tweezers reveal drug-induced DNA torsion changes (ΔLk = +1.2) . Contradictory results in cell-free vs. cellular systems are addressed by comparing drug uptake (e.g., LC-MS intracellular concentration measurements) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.